Zexbrevin B

Description

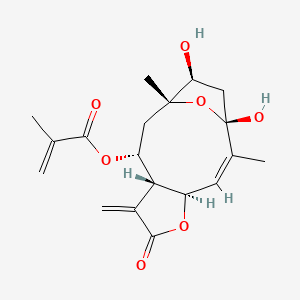

Structure

3D Structure

Properties

Molecular Formula |

C19H24O7 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,12-15,20,23H,1,4,7-8H2,2-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19-/m1/s1 |

InChI Key |

PKPVGZROZJWCTE-GIKWLFIVSA-N |

SMILES |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyms |

zexbrevin B |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Zexbrevin B

Spectroscopic Methodologies for Structural Determination

A complete structural determination of a natural product like Zexbrevin B relies on a combination of spectroscopic techniques to piece together its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Elucidation of Carbon Skeleton and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers via integration. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl).

For this compound, specific ¹H and ¹³C NMR data tables, which would list chemical shifts (δ), coupling constants (J), and multiplicities for each signal, are not available in the reviewed literature. Such data would be essential to map out the proton and carbon framework of the molecule.

Other Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible, High-Resolution Mass Spectrometry) for Fragment Analysis and Functional Group Identification

Complementary spectroscopic methods provide crucial information about functional groups and the elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula, C₁₉H₂₄O₇ ebi.ac.uk.

Infrared (IR) Spectroscopy: An IR spectrum would identify characteristic functional groups by their vibrational frequencies. For this compound, one would expect to observe absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O, likely from ester or ketone groups), and carbon-carbon double bonds (C=C). Specific spectral data detailing these absorption bands in cm⁻¹ are not publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would identify any chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds, which are common in sesquiterpenoids. The wavelength of maximum absorbance (λmax) would be reported, but this information could not be found.

X-ray Crystallographic Confirmation of Relative and Absolute Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute stereochemistry usm.edunih.govresearchgate.net. This technique requires that the compound can be grown into a suitable single crystal. There is no indication in the available literature that this compound has been successfully crystallized or that its structure has been determined by this method. Such an analysis would provide the precise spatial arrangement of all atoms and confirm the configuration of each chiral center.

Analysis of Stereochemical Complexity and Chiral Centers within the this compound Scaffold

Stereochemistry is a critical aspect of a natural product's identity and biological activity . Chiral centers are typically tetrahedral carbons bonded to four different substituents. Based on the known chemical structure of this compound, several chiral centers can be identified within its complex fused ring system. A molecule with 'n' chiral centers can have up to 2ⁿ possible stereoisomers. An in-depth analysis would require assigning the configuration (R or S) at each of these centers, a task typically accomplished through X-ray crystallography or complex NMR experiments combined with chemical derivatization (e.g., the Mosher method) usm.edu. A definitive stereochemical assignment for this compound is not available in the reviewed sources.

Computational Chemistry Approaches for Structural and Conformational Studies

Computational methods are powerful tools for studying molecular structure and energetics, often used to complement experimental data nih.gov.

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules nih.gov. For a molecule like this compound, DFT calculations would be employed to:

Determine the lowest-energy (most stable) three-dimensional conformations.

Predict theoretical NMR chemical shifts to compare with experimental data.

Analyze the molecule's electronic properties and reactivity.

A search of scientific databases did not yield any publications reporting DFT calculations or conformational analyses for this compound. Such studies would provide valuable insight into the molecule's preferred shapes and dynamic behavior in solution.

Biosynthetic Pathways and Precursors of Zexbrevin B

General Principles of Natural Product Biosynthesis Relevant to Sesquiterpenoids

The formation of all terpenoids, including the sesquiterpenoid scaffold of Zexbrevin B, is rooted in the production of universal five-carbon (C5) building blocks. In higher plants, sesquiterpenes are typically synthesized via the mevalonate (B85504) pathway located in the cell's cytoplasm. nih.govnih.gov

The Acetate-Mevalonate (MVA) pathway is a fundamental metabolic route that converts the primary metabolite acetyl-CoA into the precursors necessary for isoprenoid synthesis. scribd.comviper.ac.in This pathway is crucial for producing a vast array of compounds, including sesquiterpenes, triterpenes, and sterols. nih.goviptsalipur.org The process begins with the condensation of three molecules of acetyl-CoA.

The key steps of the MVA pathway are outlined below:

Formation of Acetoacetyl-CoA : Two molecules of acetyl-CoA are joined in a Claisen condensation reaction to form acetoacetyl-CoA. iptsalipur.org

Formation of HMG-CoA : A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). iptsalipur.org

Reduction to Mevalonic Acid : The enzyme HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonic acid (MVA). This is a key regulatory step in the pathway.

Phosphorylation and Decarboxylation : Mevalonic acid undergoes two successive phosphorylation steps, followed by a decarboxylation, to yield the final C5 intermediate. slideshare.net

Table 1: Key Reactions in the Acetate-Mevalonate Pathway

| Step | Reactant(s) | Enzyme (Class) | Product |

| 1 | 2x Acetyl-CoA | Thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA Reductase | Mevalonic Acid (MVA) |

| 4 | Mevalonic Acid | Mevalonate Kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate Kinase | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Diphosphomevalonate Decarboxylase | Isopentenyl Pyrophosphate (IPP) |

The MVA pathway culminates in the production of Isopentenyl Pyrophosphate (IPP). viper.ac.inwikipedia.org IPP is the fundamental C5 building block for all isoprenoids. scribd.com It exists in equilibrium with its more reactive allylic isomer, Dimethylallyl Pyrophosphate (DMAPP), a conversion catalyzed by the enzyme IPP isomerase. libretexts.orgwikipedia.org

IPP and DMAPP are the "active isoprene" units that are sequentially condensed to build larger terpenoid precursors:

Geranyl Pyrophosphate (GPP, C10) : One molecule of DMAPP combines with one molecule of IPP to form the C10 precursor for monoterpenes. libretexts.org

Farnesyl Pyrophosphate (FPP, C15) : GPP condenses with another molecule of IPP to yield the C15 precursor, Farnesyl Pyrophosphate (FPP). libretexts.org FPP is the direct precursor for all sesquiterpenoids, including this compound. genome.jpgenome.jp

Proposed Enzymatic Transformations and Key Biosynthetic Steps Leading to the this compound Scaffold

The biosynthesis of a specific sesquiterpene lactone like this compound from the general precursor FPP involves a series of highly specific enzymatic reactions. While the exact pathway for this compound has not been fully elucidated, a proposed route can be inferred from the established biosynthesis of related germacranolide and heliangolide sesquiterpenoids.

Cyclization of FPP : The first committed step is the cyclization of the linear FPP molecule, catalyzed by a specific sesquiterpene synthase (TPS) . For germacranolide-type structures, which are precursors to heliangolides, this involves the formation of a 10-membered ring to produce a germacrene A intermediate. genome.jp

Oxidative Modifications : The germacrene A scaffold undergoes a series of regio- and stereospecific oxidations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes introduce hydroxyl groups at specific carbon atoms on the terpene backbone. For a furanoheliangolide like this compound, this would involve hydroxylation at positions C6 and C8.

Lactone Ring Formation : A key feature of sesquiterpene lactones is the lactone ring. This is typically formed through the oxidation of a methyl group (e.g., C12) to a carboxylic acid, followed by an intramolecular esterification (lactonization) with a nearby hydroxyl group (e.g., at C6 or C8). genome.jp The formation of the γ-lactone ring is a critical step catalyzed by specialized P450s.

Formation of the Furanone Ring and Esterification : The specific structure of this compound includes a furanone moiety and an angeloyl or tigloyl side chain. These features are installed by further enzymatic modifications, including additional oxidations, rearrangements, and acylations catalyzed by acyltransferases .

Table 2: Proposed Enzymatic Steps for this compound Scaffold Formation

| Step | Precursor | Enzyme Class | Transformation | Resulting Intermediate/Product |

| 1 | Farnesyl Pyrophosphate (FPP) | Terpene Synthase (TPS) | Cyclization | Germacrene A Scaffold |

| 2 | Germacrene A Scaffold | Cytochrome P450 (CYP) | Regiospecific Hydroxylations | Hydroxylated Germacranolide |

| 3 | Hydroxylated Germacranolide | Cytochrome P450 (CYP) | Oxidation and Lactonization | Germacranolide Lactone |

| 4 | Germacranolide Lactone | Oxidoreductases, Acyltransferases | Furanone formation, esterification | This compound |

Genetic Basis of Biosynthesis

In plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on a chromosome, forming a Biosynthetic Gene Cluster (BGC) . mdpi.com This co-localization facilitates the coordinated expression and regulation of all the genes needed to produce a particular compound.

While the specific BGC for this compound in its producing organism, Zexmenia brevifolia, has not been explicitly detailed in published literature, the genetic basis for sesquiterpenoid synthesis in related species is well-studied. mdpi.comrsc.org A putative this compound BGC would be expected to contain:

At least one Terpene Synthase (TPS) gene responsible for cyclizing FPP.

Multiple Cytochrome P450 (CYP) genes that catalyze the sequential oxidative modifications.

One or more Acyltransferase genes for adding the ester side-chain.

Regulatory genes , such as transcription factors, that control the expression of the entire cluster in response to developmental or environmental cues.

The identification of such clusters often involves genome sequencing and transcriptomic analysis to find co-expressed genes in tissues where the compound is produced, such as glandular trichomes. mdpi.comresearchgate.net

Synthetic Approaches to Zexbrevin B and Analogues

Challenges in the Total Synthesis of Complex Natural Products Bearing the Zexbrevin B Skeleton

The total synthesis of complex natural products like this compound is a significant undertaking that serves as a platform for discovering and testing the limits of current synthetic methodologies. reddit.com The construction of the this compound skeleton is fraught with challenges, primarily stemming from its polycyclic nature and the high density of stereogenic centers. The assembly of such intricate molecular architectures often requires long and linear synthetic sequences, which can be inefficient. escholarship.org

A major hurdle is the selective functionalization of C-H bonds to install necessary functional groups at specific positions on the scaffold. nih.gov This is particularly challenging in complex molecules with multiple similar C-H bonds. Furthermore, the construction of bridged and fused ring systems, a key feature of the this compound skeleton, demands powerful and selective cyclization reactions. frontiersin.orgugent.be Ensuring the desired relative and absolute stereochemistry throughout the synthesis adds another layer of complexity. nih.gov The development of a successful total synthesis often hinges on finding solutions to these inherent challenges, which in turn can lead to the discovery of new and valuable chemical transformations. reddit.com

The precise control of stereochemistry is paramount in the synthesis of natural products, as even minor variations can drastically alter biological activity. numberanalytics.com For molecules with numerous chiral centers, such as those with the this compound scaffold, a robust strategy for stereocontrol is essential. nih.govbeilstein-journals.org

Several approaches are employed to manage multiple chiral centers. One common strategy is the use of chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction and are later removed. numberanalytics.com Another powerful method is asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others. thieme.deorganic-chemistry.org This includes the use of chiral ligands in metal-catalyzed reactions, such as the Sharpless epoxidation, which can create specific stereocenters with high selectivity. numberanalytics.com

Substrate-controlled reactions, where the existing stereocenters in the molecule influence the stereochemistry of newly formed centers, are also a key tactic. caltech.edu This often involves carefully planning the synthetic route to take advantage of inherent facial bias in cyclic or rigid intermediates. Iterative synthesis strategies, where a sequence of reactions is repeated to build up a stereochemically defined chain, have also proven effective for constructing polyketide-like structures with multiple stereocenters. chemrxiv.org Computational studies can provide valuable insights into transition states and reaction pathways, aiding in the rational design of stereoselective reactions. nih.gov

Overview of Reported Synthetic Studies Toward this compound or its Core Structure

While a completed total synthesis of this compound has not been extensively reported in the provided search results, numerous studies have focused on the construction of its core structural motifs and related complex natural products. These efforts are crucial as they establish viable synthetic routes and methodologies that could be applied to the total synthesis of this compound.

Synthetic studies toward complex polycyclic scaffolds often involve the development of novel carbon-carbon bond-forming reactions to assemble the intricate ring systems. escholarship.org Research in this area has explored various strategies, including Diels-Alder reactions, intramolecular Michael additions, and SN2 etherifications to construct functionalized decalin systems, which are relevant to the core of many terpenoids. sioc-journal.cn

The synthesis of related natural products, such as quassinoids, has led to the development of innovative methods like copper-catalyzed double coupling reactions to create complex scaffolds. escholarship.org Additionally, studies on the synthesis of various heterocyclic scaffolds have expanded the toolbox of reactions available for constructing complex natural product cores. unistra.frlifechemicals.comnih.gov These synthetic endeavors, while not directly targeting this compound, provide a foundation of knowledge and a suite of chemical reactions that are instrumental for tackling its synthesis. mdpi.comnih.govnih.gov

Key Reactions and Strategic Transformations Employed in Synthetic Routes (e.g., Cyclization Reactions, Functionalization)

The construction of complex molecular skeletons like that of this compound relies on a portfolio of powerful and selective chemical reactions. Cyclization reactions are particularly crucial for assembling the fused and bridged ring systems that define the core of many natural products. frontiersin.orgugent.be

Key Reaction Types in Complex Synthesis:

| Reaction Type | Description | Relevance to this compound Skeleton |

| Radical Cyclization | Involves the formation of a carbon-centered radical which then adds to an unsaturated bond within the same molecule to form a ring. Manganese(III) acetate (B1210297) is a common reagent for initiating these reactions. mdpi.com | Useful for constructing polycyclic systems and can offer high levels of regioselectivity and stereoselectivity. mdpi.com |

| [4+2] Cycloadditions (Diels-Alder) | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. sioc-journal.cn | A powerful tool for creating cyclohexene (B86901) rings, which are common motifs in terpenoids. Can set multiple stereocenters in a single step. |

| Redox-Neutral Functionalization | Reactions that functionalize a molecule without changing its overall oxidation state. This can include C-H functionalization strategies. researchgate.net | Allows for the direct installation of functional groups on a pre-formed scaffold, potentially shortening synthetic routes. |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single operation, often triggered by a single event. frontiersin.orgresearchgate.net | Can rapidly build molecular complexity from simpler starting materials, forming multiple rings and stereocenters in one pot. |

These reactions, along with other strategic transformations like cross-coupling reactions and selective oxidations, form the backbone of synthetic routes toward complex natural products. beilstein-journals.org The choice and sequence of these reactions are critical for an efficient and successful synthesis.

Development of Novel Synthetic Methodologies Applicable to the this compound Scaffold

The pursuit of complex natural products like this compound often stimulates the development of new synthetic methods. These innovations are not only crucial for achieving the target molecule but also contribute to the broader field of organic chemistry. thieme.de

One area of active research is the development of novel catalytic systems. For instance, new catalysts for stereoselective reductions, epoxidations, and other transformations can provide more efficient and selective ways to introduce key functionalities. thieme.de Gold and platinum catalysts have shown utility in promoting complex cyclization and rearrangement reactions to form polycyclic scaffolds. frontiersin.orgnih.gov

The development of methods for the late-stage functionalization of complex molecules is another important frontier. beilstein-journals.org These reactions allow for the modification of a nearly complete natural product scaffold, enabling the synthesis of analogues for structure-activity relationship studies. Electrochemical and photochemical methods are emerging as mild and powerful tools for such transformations. beilstein-journals.org Furthermore, the design of modular synthetic building blocks allows for a more flexible and convergent approach to complex targets, facilitating the rapid exploration of chemical space around the natural product scaffold. ugent.be

Semi-synthesis and Derivatization Strategies for Structural Modification

Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modification, is a powerful strategy for accessing complex derivatives that would be difficult to obtain through total synthesis. wikipedia.org This approach is particularly valuable for generating analogues of a bioactive compound to explore its structure-activity relationships or to improve its pharmacological properties. wikipedia.org

The process typically involves isolating a precursor molecule from a natural source and then employing a series of chemical reactions to modify its structure. wikipedia.org For example, the anti-cancer drug paclitaxel (B517696) was initially produced commercially through semi-synthesis from 10-deacetylbaccatin III, a related compound isolated from the yew tree. wikipedia.org

Derivatization strategies can involve a wide range of chemical transformations, including:

Acylation and Alkylation: To modify hydroxyl or amino groups.

Oxidation and Reduction: To alter the oxidation state of functional groups.

Glycosylation: To attach sugar moieties.

Ligation Chemistries: Such as "click" reactions, to attach larger fragments or probes. ugent.be

Expressed protein ligation (EPL) is a sophisticated semi-synthetic technique that allows for the joining of a synthetic peptide to a recombinantly expressed protein, enabling the site-specific incorporation of non-natural amino acids or labels. nih.gov While more common in protein chemistry, the principles of chemoselective ligation are also applicable to the modification of complex small molecules. nih.gov In the context of this compound, if a related, more abundant natural product could be isolated, semi-synthesis would offer an efficient route to produce this compound itself or a library of novel analogues for biological evaluation. tohoku.ac.jpru.nl

Molecular and Cellular Mechanisms of Zexbrevin B S Biological Actions Preclinical Research

Investigation of Immunomodulatory Mechanisms of Zexbrevin B in Preclinical Models

This compound has demonstrated a potent capacity to stimulate in vivo immune responses in murine models. nih.gov Its mechanisms appear to involve the enhancement of both cellular and humoral immunity through pathways that are distinct from general immune cell activation.

A key indicator of cellular immune response is the activity of spleen rosette-forming cells (RFC), which reflects the population of antigen-binding lymphocytes. In preclinical studies where mice were immunized with antigens such as sheep red blood cells, this compound administration led to a significant increase in the number of specific spleen RFC compared to control animals that received only the antigen. nih.gov This potentiation of RFC suggests that this compound enhances the recognition and binding of antigens by spleen lymphocytes, a critical step in the cellular immune cascade. nih.govebm-journal.org The timing of administration was found to be critical; the compound needed to be given 48 hours prior to antigen stimulation to achieve this effect, indicating it may prepare or prime the immune cells for the antigenic challenge. nih.gov

Table 1: Effect of this compound on Spleen Rosette-Forming Cells (RFC) in Immunized Mice This table illustrates the conceptual findings from preclinical studies regarding the impact of this compound on cellular immune response.

| Treatment Group | Antigen | This compound Administration | Relative RFC Count |

| Control | Yes | No | Baseline |

| This compound | Yes | Yes (48h prior) | High |

| This compound (Altered Timing) | Yes | Yes (Same day as antigen) | No significant increase |

In parallel with its effects on cellular immunity, this compound has been shown to enhance humoral immune responses. nih.gov Humoral immunity is mediated by macromolecules found in extracellular fluids, such as secreted antibodies. youtube.com In the same preclinical models, mice treated with this compound before immunization with antigens like bovine serum albumin (BSA) or egg albumin (EA) displayed elevated titers of circulating antibodies compared to controls. nih.gov This finding indicates that this compound not only boosts the cellular recognition of antigens but also promotes the subsequent production of specific antibodies by B-lymphocytes and plasma cells, a cornerstone of an effective adaptive immune response. nih.govnih.gov

Table 2: Effect of this compound on Circulating Antibody Titers in Immunized Mice This table conceptualizes the reported enhancement of humoral immunity by this compound in preclinical models.

| Treatment Group | Antigen Administered | This compound Treatment | Outcome: Circulating Antibody Titer |

| Control | Bovine Serum Albumin (BSA) | No | Baseline Titer |

| This compound | Bovine Serum Albumin (BSA) | Yes | Elevated Titer |

| Control | Egg Albumin (EA) | No | Baseline Titer |

| This compound | Egg Albumin (EA) | Yes | Elevated Titer |

An important aspect of this compound's mechanism is its non-mitogenic nature. nih.gov A mitogen is a substance that induces or stimulates mitosis, the process of cell division. nih.gov Some immunomodulatory agents function by causing a broad, non-specific proliferation of immune cells. However, studies on this compound showed that it did not increase the radioactive thymidine (B127349) uptake of cultured normal mouse spleen cells above control levels. nih.gov This indicates that the observed potentiation of the immune response is not due to a general, non-specific proliferation of lymphocytes. Instead, this compound appears to enhance the specific response of immune cells to an antigen without acting as a mitogen itself, suggesting a more targeted mechanism of action that modulates existing immune pathways rather than simply increasing the number of immune cells. nih.gov

Signaling Pathway Perturbation Analysis (e.g., effects on gene expression, protein phosphorylation)

Preclinical research into the specific molecular and cellular mechanisms of this compound is limited. However, as a member of the sesquiterpene lactone class of compounds, its biological actions can be largely inferred from the well-documented activities of this group. Sesquiterpene lactones are recognized for their immunomodulatory effects, which are primarily attributed to their ability to perturb key signaling pathways involved in immune cell function, notably the NF-κB and JAK/STAT pathways.

Perturbation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses. Many sesquiterpene lactones are potent inhibitors of NF-κB activation. The proposed mechanism of action involves the direct alkylation of the p65 subunit of the NF-κB protein complex. This modification is thought to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, sesquiterpene lactones effectively block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.

While direct experimental data for this compound is not available in the reviewed literature, its structural features as a sesquiterpene lactone suggest it likely shares this mechanism of NF-κB inhibition. The functional groups present in this compound are capable of interacting with and modifying cellular macromolecules, including key proteins in the NF-κB pathway.

Effects on Gene Expression

The inhibition of NF-κB translocation by sesquiterpene lactones has profound effects on gene expression. NF-κB controls the transcription of numerous genes involved in inflammation, including those encoding for cytokines, chemokines, and adhesion molecules. Therefore, by inhibiting NF-κB, compounds like this compound are expected to downregulate the expression of these pro-inflammatory mediators.

Currently, specific gene expression profiling studies on immune cells treated with this compound have not been identified in the public domain. Such studies would be crucial to confirm the downstream effects of its interaction with cellular signaling pathways and to identify specific gene targets.

Interactive Data Table: Predicted Effects of this compound on NF-κB Regulated Gene Expression (Based on Sesquiterpene Lactone Class Activity)

Perturbation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in the immune system, responsible for transducing signals from a variety of cytokines and growth factors. Some sesquiterpene lactones have been shown to interfere with this pathway. The mechanism can involve the direct inhibition of JAK kinases or the prevention of STAT protein phosphorylation and subsequent dimerization and nuclear translocation.

The impact of this compound on the JAK/STAT pathway has not been specifically investigated. Research in this area would be valuable to fully understand its immunomodulatory profile.

Effects on Protein Phosphorylation

The activity of many signaling proteins, including those in the NF-κB and JAK/STAT pathways, is regulated by phosphorylation. Sesquiterpene lactones, through their interaction with upstream kinases or direct interaction with signaling proteins, can alter their phosphorylation status. For instance, the inhibition of IκB kinase (IKK) by some sesquiterpene lactones prevents the phosphorylation of IκBα, which is a critical step for its degradation and subsequent NF-κB activation. Similarly, effects on the JAK/STAT pathway would manifest as changes in the phosphorylation of JAKs and STATs.

Detailed studies on the effects of this compound on the phosphorylation of specific proteins such as p65 (a subunit of NF-κB) or STAT3 are lacking. Such research would provide direct evidence of its engagement with these signaling pathways.

Interactive Data Table: Potential Protein Phosphorylation Targets of this compound (Based on Sesquiterpene Lactone Class Activity)

Preclinical Efficacy Studies in Non Human Models

In Vitro Models for Activity Assessmentashpublications.orgnih.govnih.govuniv-tlemcen.dz

In vitro assays are foundational to preclinical research, offering a controlled environment to study the direct effects of a compound on cells. nih.gov These methods are essential for initial screening, understanding mechanisms of action, and determining cellular responses to new therapeutic agents. ashpublications.orgwakan-iyaku.gr.jp For a compound like Zexbrevin B, a variety of in vitro models would be employed to characterize its activity profile.

Cell Line-Based Assays (including 2D Monolayer and 3D Spheroid/Organoid Cultures)researchgate.netmdpi.com

Cell line-based assays are a primary tool for screening the biological activity of new compounds. univ-tlemcen.dz These assays utilize immortalized cell lines, which are populations of cells that can divide and grow indefinitely under controlled laboratory conditions, providing a consistent and reproducible system for testing. univ-tlemcen.dz

Traditional 2D monolayer cultures , where cells are grown on a flat plastic surface, are widely used for initial high-throughput screening to determine a compound's general cytotoxicity or anti-proliferative effects. nih.govnih.gov While effective for preliminary analysis, 2D models may not fully replicate the complex cellular interactions found in a living organism. nih.govnih.gov

To bridge this gap, 3D cell culture models like spheroids and organoids are increasingly used. mdpi.com Spheroids are aggregates of cells that grow in suspension, forming a three-dimensional structure that better mimics the microenvironment of a small tumor, including gradients of oxygen and nutrients. researchgate.netsci-hub.se Organoids are even more complex, derived from stem cells that self-organize into structures resembling a miniature organ, offering a more physiologically relevant model for studying a compound's effect on tissue-like structures. bioivt.comfrontiersin.org These 3D models are particularly valuable in cancer research for assessing the efficacy of anti-cancer agents. mdpi.comresearchgate.net

While specific data on this compound in these assays is not available in the reviewed literature, the following table illustrates the type of data that would be generated from such studies to evaluate anti-proliferative activity.

Table 1: Example Data from Cell Line-Based Anti-Proliferative Assays This table is for illustrative purposes only, as specific experimental data for this compound was not identified.

| Cell Line | Culture Type | Assay Type | Endpoint | Result (e.g., IC₅₀ Value) |

|---|---|---|---|---|

| Human Colon Cancer (e.g., HT-29) | 2D Monolayer | MTT Assay | Cell Viability | Hypothetical: 5.2 µM |

| Human Breast Cancer (e.g., MCF-7) | 2D Monolayer | SRB Assay | Cell Proliferation | Hypothetical: 7.8 µM |

| Human Lung Cancer (e.g., A549) | 3D Spheroid | CellTiter-Glo® 3D | Cell Viability | Hypothetical: 15.5 µM |

Primary Cell Culture Studies for Specific Cell Types

Primary cell cultures involve isolating cells directly from living tissue, offering the advantage of studying cells that more closely represent their in vivo counterparts compared to immortalized cell lines. ashpublications.orglenus.ieresearchgate.net These cultures have a finite lifespan and can be derived from various tissues, including tumors, skin, or blood, allowing for the investigation of a compound's effect on specific, non-cancerous or patient-derived cancer cells. researchgate.netbihealth.orgresearchgate.net

For instance, testing a compound on primary peripheral blood mononuclear cells (PBMCs) or splenocytes can provide insights into its immunomodulatory effects or its selectivity, determining if it is more toxic to cancer cells than to normal immune cells. nih.govnih.gov Studies on other sesquiterpene lactones have utilized primary mouse splenocytes to evaluate cytotoxicity and selectivity. nih.govsigmaaldrich.com

Published experimental data specifically detailing the effects of this compound on primary cell cultures have not been identified. The table below provides a hypothetical representation of how data from such studies would be presented.

Table 2: Example Data from Primary Cell Culture Cytotoxicity Assays This table is for illustrative purposes only, as specific experimental data for this compound was not identified.

| Primary Cell Type | Source | Assay Type | Endpoint | Result (e.g., CC₅₀ Value) |

|---|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Donor | Propidium Iodide Staining | Cell Viability | Hypothetical: > 50 µM |

| Mouse Splenocytes | BALB/c Mouse | Annexin V/PI Assay | Apoptosis/Necrosis | Hypothetical: > 50 µM |

Mechanism-Based Cellular Assays (e.g., Cytotoxicity Assays, Enzyme Activity Assays, Receptor Binding Studies)ashpublications.orgnih.govarxiv.orgabcam.cn

To understand how a compound exerts its effects, mechanism-based assays are crucial. These can range from general cytotoxicity tests to highly specific enzyme or receptor interaction studies.

Cytotoxicity assays measure the degree to which an agent is toxic to cells. nih.gov This can be assessed by evaluating the integrity of the cell membrane, for example, by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) or using dyes that only enter cells with damaged membranes. plantaedb.com

Enzyme activity assays are used to determine if a compound can inhibit or activate a specific enzyme. nih.govsci-hub.se Many drugs function by targeting enzymes involved in disease pathways. nih.gov These assays measure the rate of an enzymatic reaction in the presence of the test compound, allowing for the determination of inhibitory constants like the IC₅₀ value. sci-hub.sebioivt.com For example, screening kits are available to test for inhibition of enzymes like monoamine oxidase B (MAO-B). arxiv.orgmedtextpublications.com

Receptor binding studies investigate whether a compound can bind to a specific cellular receptor. arxiv.orgabcam.cn This is fundamental to pharmacology, as many drugs act as agonists or antagonists at receptors. ashpublications.org These assays often use a radiolabeled or fluorescently-tagged ligand known to bind the receptor and measure the ability of the test compound to compete for this binding. arxiv.orgfrontiersin.org Databases may predict the binding affinity of compounds to various receptors, such as the estrogen or androgen receptors, but these predictions require experimental validation. fau.de

Specific studies detailing the performance of this compound in these mechanism-based assays are not present in the reviewed scientific literature.

In Vivo Animal Models for Biological Evaluationsigmaaldrich.comnih.gov

While in vitro studies are informative, they cannot fully replicate the complex interactions within a living organism. nih.gov Therefore, in vivo testing in animal models is a mandatory step to evaluate the systemic effects, efficacy, and therapeutic behavior of a compound. nih.gov

Rodent Models (e.g., Mice for Immune Response Studies, Xenograft Models for Anti-proliferative Efficacy)sigmaaldrich.comresearchgate.netmdpi.com

Mice are the most commonly used mammalian models in preclinical research due to their genetic similarity to humans, rapid reproduction, and ease of handling. researchgate.net

Immune response studies in mice are critical for evaluating immunomodulatory compounds. In a study on this compound, the compound was administered to mice before they were immunized with various antigens, including sheep red blood cells (SRBC). sigmaaldrich.com The results showed that mice treated with this compound had significantly higher numbers of specific spleen rosette forming cells (RFC) and elevated titers of circulating antibodies compared to animals that only received the antigen. sigmaaldrich.com This indicates that this compound has a potent stimulatory effect on the in vivo immune response in mice. sigmaaldrich.com The timing of administration was found to be critical, with the best results observed when the compound was given 48 hours prior to the antigen. sigmaaldrich.com

Table 3: Findings from In Vivo Immune Response Study of this compound in Mice

| Parameter Measured | Antigen Used | Optimal Dose of this compound | Key Finding | Citation |

|---|---|---|---|---|

| Spleen Rosette Forming Cells (RFC) | Sheep Red Blood Cells (SRBC) | 500 µg | Increased number of specific RFCs compared to control. | sigmaaldrich.com |

| Circulating Antibodies | Bovine Serum Albumin (BSA), Egg Albumin (Ea) | 500 µg | Elevated titers of circulating antibodies compared to control. | sigmaaldrich.com |

Xenograft models are essential for evaluating the anti-proliferative efficacy of potential cancer drugs. researchgate.netmdpi.com These models involve transplanting human tumor cells (cell-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) into immunocompromised mice. researchgate.netmdpi.comnih.gov This allows researchers to observe the effect of a compound on human tumor growth in a live, systemic environment. researchgate.netfrontiersin.org While no specific xenograft studies for this compound have been published, this model would be a crucial next step to evaluate its potential as an anti-cancer agent.

Alternative Animal Models (e.g., Zebrafish for preliminary in vivo screening)nih.gov

The zebrafish (Danio rerio) has emerged as a powerful alternative animal model for preliminary in vivo screening. nih.gov Its advantages include rapid development, optical transparency of embryos, and permeability to small molecules, which allow for high-throughput screening of compounds in a whole-organism context. fau.de Zebrafish embryos can be used to quickly assess the toxicity and potential therapeutic effects of a large number of compounds, bridging the gap between in vitro assays and more complex mammalian studies. nih.gov Although a valuable tool for initial screening, no studies utilizing zebrafish models to evaluate this compound have been reported in the literature.

Table 4: List of Compound Names

| Compound Name |

|---|

| Zexbrevin A |

| This compound |

| Parthenolide |

| Polymatin B |

| Eremantholide C |

| Cumanin |

| Helenalin |

| Hymenin |

| Costunolide |

| Alantolactone |

| Isoalantolactone |

| Doxorubicin |

| Cisplatin |

| Paclitaxel (B517696) |

| Selegiline |

| Valproic acid |

| Indomethacin |

| Diclofenac |

| Morphine |

| Betamethasone |

| Trastuzumab |

| Pertuzumab |

| Olaparib |

| Veliparib |

| Aflibercept |

| Bevacizumab |

| Ranibizumab |

| Lovastatin |

| Zoledronic acid |

| Adriamycin |

| Vemurafenib |

| Artesunate |

| Dehydrocostus lactone |

| Zaluzanin C |

| Psilostachyin |

| Peruvin |

| Uvedalin |

| Enhydrin |

| Sonchifolin |

| Fluctuanin |

| Melitensin |

| Bigelovin |

| Isodeoxyelephantopin |

| Acetoxydihydrodamsin |

| Psilostachyin C |

| Grosheimin |

| Ergolide |

| Xanthatin |

| Goyazensolide |

| Lychnopholide |

| Aristolochic acid |

| Curcumin |

| Matrine |

| Genistein |

Assessment of Biological Efficacy in Validated Disease Models (e.g., tumor growth modulation in xenografts)

To date, comprehensive in vivo studies evaluating the efficacy of this compound in validated disease models, such as tumor growth modulation in xenografts, have not been reported in the accessible scientific literature. Preclinical research on this compound is still in its nascent stages, with current investigations primarily focused on computational and in-silico models to predict its therapeutic potential.

One such in-silico study explored the potential of various phytochemicals, including the terpenoid this compound, as inhibitors of the B-cell lymphoma 2 (BCL2) protein. als-journal.comals-journal.com The BCL2 protein family is a critical regulator of the intrinsic apoptotic pathway, and its over-expression is a hallmark of several cancers, including Acute Myeloid Leukemia (AML), where it contributes to resistance against chemotherapy. als-journal.comals-journal.com

In this computational screening, this compound was identified as a compound with a strong potential to bind to and inhibit the BCL2 protein. als-journal.comals-journal.com The study utilized virtual screening techniques to dock a library of 1106 terpenoid compounds against the BCL2 protein's active site. als-journal.comals-journal.com this compound was among the top five natural compounds that demonstrated a high binding affinity for BCL2, even exhibiting a higher binding energy than the established BCL2 inhibitor, venetoclax, which was used as a positive control in the study. als-journal.comals-journal.com

The analysis of the binding interactions revealed that this compound forms specific and stable connections with key amino acid residues within the BCL2 binding pocket. als-journal.comals-journal.com These interactions are crucial for inhibiting the protein's function. The detailed interactions are summarized in the table below.

Table 1: In-Silico Binding Interactions of this compound with BCL2 Protein

| Interacting Residue | Type of Interaction |

|---|---|

| Gly145 | Hydrogen Bond |

| Phe104 | Hydrogen Bond |

| Trp144 | Van der Waals |

| Phe198 | Van der Waals |

| Val148 | Van der Waals |

| Arg107 | Van der Waals |

| Tyr108 | Van der Waals |

| Asp103 | Interaction |

| Tyr202 | Interaction |

| Ala100 | Interaction |

Data sourced from an in-silico screening study. als-journal.comals-journal.com

These in-silico findings suggest a potential mechanism through which this compound could exert anti-cancer effects by targeting a key survival protein in cancer cells. However, it is crucial to emphasize that these are predictive computational results and require experimental validation through in vitro and subsequent in vivo studies to confirm the biological efficacy and potential for tumor growth modulation.

Comparative Analysis and Translational Considerations of In Vitro and In Vivo Findings in Preclinical Research

A direct comparative analysis of in vitro and in vivo findings for this compound is currently not feasible due to the absence of published in vivo efficacy studies. The existing research is limited to in-silico predictions of its activity against the BCL2 protein. als-journal.comals-journal.com Therefore, the translational considerations for this compound are at a very early, theoretical stage.

The successful translation of a compound from preclinical research to clinical application hinges on the correlation between its performance in laboratory assays (in vitro) and animal models (in vivo). researchgate.net In vitro studies provide essential initial data on a compound's mechanism of action and its effect on cancer cells in a controlled environment. als-journal.comals-journal.com The in-silico data for this compound provides a strong rationale for initiating such in vitro experiments to confirm its BCL2 inhibitory activity and its ability to induce apoptosis in cancer cell lines.

Should in vitro studies validate the computational predictions, the next critical step would be to assess the compound's efficacy in in vivo models. researchgate.net These models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX), are indispensable for evaluating a drug's behavior in a more complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and anti-tumor activity within a living organism. researchgate.net

The transition from in vitro to in vivo is a well-recognized bottleneck in drug development, with many compounds that show promise in cell cultures failing to demonstrate efficacy or exhibiting unforeseen toxicity in animal models. scribd.com A significant challenge is bridging the gap between the simplified in vitro environment and the complex tumor microenvironment in vivo. scribd.com

For a compound like this compound, future translational research would need to systematically address these points. A successful translational path would involve:

In Vitro Validation: Confirming the BCL2 inhibitory activity and cytotoxic effects of this compound in relevant cancer cell lines.

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in xenograft models of cancers where BCL2 is a known driver, such as AML. als-journal.comals-journal.com

Pharmacokinetic and Pharmacodynamic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its effect on the BCL2 target in the in vivo setting.

Correlation Analysis: Establishing a clear relationship between the in vitro activity (e.g., IC50 values) and the in vivo efficacy (e.g., tumor growth inhibition) to build a predictive model for its clinical potential. researchgate.net

Without these crucial experimental data points, any discussion on the translational potential of this compound remains speculative. The current in-silico findings are a promising first step, but a significant amount of preclinical research is required to determine if this compound can be translated into a viable therapeutic agent.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar and Analog Design for Zexbrevin B

Principles of Structure-Activity Relationship (SAR) in the Context of Zexbrevin B's Biological Profile

The biological activity of sesquiterpene lactones like this compound is largely attributed to their ability to act as alkylating agents. mdpi.com The fundamental principle of their SAR lies in the reactivity of electrophilic centers within the molecule towards nucleophilic residues, particularly cysteine, in biological macromolecules such as proteins. core.ac.uk This interaction, typically a Michael-type addition, can lead to the inhibition of enzyme function or the disruption of protein-protein interactions, which in turn elicits a cellular response.

Key structural components of sesquiterpene lactones that are generally considered crucial for their biological effects, and are relevant to this compound, include:

The α-methylene-γ-lactone moiety.

Other α,β-unsaturated carbonyl systems.

The presence and stereochemistry of various functional groups, such as hydroxyl and ester groups.

The cytotoxic and anti-inflammatory properties observed for many sesquiterpene lactones are often linked to these reactive moieties. mdpi.comcore.ac.uk Therefore, SAR studies for this compound would focus on how modifications to these specific parts of the molecule impact its known biological profile, which includes cytotoxic and immunomodulatory effects.

Identification of Key Structural Moieties and Pharmacophoric Features Essential for Observed Biological Activity

While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the key pharmacophoric features can be inferred from the general understanding of sesquiterpene lactone bioactivity. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. mdpi.com

For this compound and related germacranolides, the essential pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the γ-lactone ring is a prominent hydrogen bond acceptor.

Michael Acceptor Sites: The exocyclic α-methylene group on the γ-lactone is a critical Michael acceptor. The presence of other enone systems within the molecule would also contribute to this feature. The reactivity of these sites is a primary determinant of biological activity. mdpi.comresearchgate.net

Hydrophobic Regions: The carbocyclic skeleton of the germacranolide provides a significant hydrophobic scaffold that can engage in van der Waals interactions with the target protein.

Hydrogen Bond Donors/Acceptors from Substituents: The ester and any hydroxyl groups on the this compound molecule can act as additional points for hydrogen bonding, influencing both potency and selectivity.

Studies on other germacranolides have confirmed that the α-methylene-γ-lactone group is a recurring and critical feature for cytotoxicity. researchgate.net The spatial arrangement of these features is also paramount for effective binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Advanced Computational Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. jocpr.com These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that drive activity.

For sesquiterpene lactones, QSAR studies have been successfully employed to model their antitrypanosomal and anti-inflammatory activities. jocpr.commdpi.com These studies often utilize a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Thermodynamic descriptors: Like entropy and enthalpy.

The design of new this compound analogs can be approached through two main computational strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are active against the target. For this compound, one could build a pharmacophore model based on its structure and the structures of other known bioactive germacranolides. This model could then be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the design of novel analogs that fit the pharmacophore.

Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein is available. Molecular docking simulations can be performed to predict how this compound and its analogs bind to the active site of the target. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to design modifications that enhance binding affinity and selectivity. While the specific protein targets of this compound are not all fully elucidated, a potential target like B-cell lymphoma 2 (BCL2) could be used for such studies.

Fragment-Based Drug Discovery (FBDD) is a strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. academicjournals.org Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, the core germacranolide scaffold could be considered a starting point. FBDD principles could be applied by:

Scaffold Simplification: Breaking down the complex this compound structure into smaller, synthetically accessible fragments that retain some of the key pharmacophoric features.

Fragment Screening: Testing these fragments for binding to a target of interest.

Scaffold Elaboration: "Growing" a promising fragment by adding functional groups to improve its affinity, or "linking" two different fragments that bind to adjacent sites on the target.

This approach could lead to the discovery of novel, less complex scaffolds that mimic the biological activity of this compound but have more favorable drug-like properties.

Synthesis and Biological Evaluation of this compound Analogues and Derivatives

While the literature on the specific synthesis of this compound analogs is limited, the general principles for creating derivatives of sesquiterpene lactones are well-established. These often involve modifying the existing functional groups or altering the carbocyclic skeleton.

The design of this compound analogs would be guided by the SAR principles discussed earlier. The primary goals of such modifications would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Functional Group Changes:

Modification of the α-Methylene-γ-lactone: This is a common target for modification. The exocyclic double bond can be reduced, which often leads to a decrease or loss of activity, confirming its importance. Alternatively, the lactone ring can be opened to form a carboxylic acid and an alcohol, which also typically diminishes activity.

Alteration of the Ester Group: The ester at C-8 is a prime site for modification. A library of analogs could be synthesized with different ester groups (e.g., varying chain length, branching, or aromaticity) to probe the steric and electronic requirements of the binding pocket. This can influence lipophilicity and, consequently, cell permeability and activity.

Introduction of New Functional Groups: New functional groups, such as amines or other heterocycles, could be introduced to explore new interactions with the target or to improve properties like solubility. For example, creating amino-derivatives has been a successful strategy for other sesquiterpene lactones like parthenolide. acs.org

Ring System Alterations:

Epoxidation of Double Bonds: The double bonds within the germacranolide ring can be epoxidized. Epoxides are also reactive electrophiles and can contribute to or alter the biological activity profile.

Conformational Locking: The flexible 10-membered ring of germacranolides can be conformationally restricted through cyclization or other structural modifications. This can lead to an increase in potency if the locked conformation is the one recognized by the biological target.

The synthesis of such analogs would be followed by rigorous biological evaluation, including cytotoxicity assays against a panel of cancer cell lines and specific assays to measure effects on relevant biological pathways. The data from these evaluations would then feed back into the design-make-test-analyze cycle for further optimization.

Impact of Structural Changes on Molecular Recognition, Potency, and Selectivity

A pivotal feature for the biological activity of many sesquiterpene lactones is the presence of electrophilic sites, such as α,β-unsaturated carbonyls. core.ac.ukencyclopedia.pubnih.govresearchgate.net The α-methylene-γ-lactone moiety, a common feature in this class of compounds, including this compound, is a well-established Michael acceptor. This allows for covalent bond formation with nucleophilic residues, particularly the thiol groups of cysteine residues within target proteins. core.ac.ukresearchgate.net This alkylation is a primary mechanism driving the biological effects of these compounds. The number and accessibility of such alkylating groups can significantly influence the potency of the molecule. encyclopedia.pub

Research on furanoheliangolides, the subclass to which this compound belongs, has provided specific insights into structure-activity relationships. A study on derivatives isolated from Helianthus tuberosus demonstrated how variations in the chemical structure correlate with antitrypanosomal and cytotoxic activity. The data from this study, presented in the table below, illustrates the impact of structural modifications on biological potency.

| Compound | Structural Modification from Parent Compound | IC50 (µM) against T. b. rhodesiense | IC50 (µM) against L6 cells (Cytotoxicity) |

|---|---|---|---|

| 4,15-iso-atriplicolide tiglate | Parent Compound | 0.015 | 0.59 |

| Budlein A | Different ester group at C-8 | 0.11 | 1.8 |

| Heliantuberolide-8-O-tiglate | Shift of oxo group from C-1 to C-2, hemiketal at C-3 | 0.13 | 1.5 |

Data sourced from a study on furanoheliangolides from Helianthus tuberosus. mdpi.comresearchgate.net

Exploration of Different Ring Systems and Functional Group Substitutions for Optimized Profiles

The quest for compounds with improved therapeutic profiles has led researchers to explore modifications of the core ring structure of this compound and other sesquiterpene lactones, as well as the substitution of various functional groups. The synthesis of analogs with different ring systems aims to enhance properties such as target specificity, metabolic stability, and potency, while potentially reducing toxicity.

Synthetic efforts have focused on constructing bicyclic systems that are analogous to the natural product's core. For instance, methods for the synthesis of bicyclo[6.2.1]undecane ring systems have been developed, which can serve as scaffolds for novel analogs. researchgate.net These synthetic strategies provide access to a wider range of molecular architectures than is available from natural sources alone, allowing for a more systematic exploration of the structure-activity landscape. The development of synthetic routes to bicyclic γ-alkylidenebutenolides, which are present in a variety of biologically active natural products including Zexbrevin, opens avenues for creating analogs with altered ring sizes and functionalities. mit.edu

The substitution of functional groups is a key strategy in analog design. The α-methylene-γ-lactone is a recurring motif critical for the activity of many sesquiterpene lactones. However, its reactivity can also contribute to off-target effects and toxicity. Therefore, some research has explored the synthesis of derivatives where this functional group is modified or replaced. For example, the reduction of the exocyclic double bond of the lactone in parthenolide, a related germacranolide, was found to decrease its activity, highlighting the importance of this specific functional group. acs.org

The ester side chains of this compound and its congeners are another prime target for modification. The synthesis of a series of ester derivatives of melampolide-type sesquiterpene lactones with varying chain lengths was undertaken to investigate the effect of lipophilicity on biological activity. lsu.edu The rationale is that by tuning the lipophilicity, one can optimize the compound's pharmacokinetic properties, such as cell membrane permeability.

A collective synthesis of furanoheliangolides, including the natural product goyazensolide, has underscored the importance of multiple Michael acceptors for potent activity. Goyazensolide, which contains an α-exo-methylene-γ-butyrolactone moiety and a methacrylate (B99206) side chain, was identified as a covalent inhibitor of the protein importin-5 (IPO5). acs.org This finding suggests that the strategic placement of multiple reactive functional groups can lead to high-potency compounds with specific molecular targets. The ability to synthetically access these complex molecules allows for the creation of probes to identify their cellular targets, a crucial step in understanding their mechanism of action and optimizing their therapeutic potential. acs.org

The table below summarizes the impact of certain functional group substitutions on the biological activity of sesquiterpene lactones, based on findings from related compounds.

| Compound Class | Functional Group Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Germacranolides | Reduction of the α-methylene group of the lactone | Decrease or loss of phytotoxic activity | acs.org |

| Melampolides | Variation of ester chain length at C-8 | Alters lipophilicity and can modulate biological activity | lsu.edu |

| Furanoheliangolides | Presence of multiple Michael acceptors (e.g., α-methylene-γ-lactone and methacrylate side chain) | Potent covalent inhibition of specific protein targets | acs.org |

Advanced Analytical Methodologies for Zexbrevin B Research

High-Resolution Chromatography Techniques for Identification and Quantification

High-resolution chromatography is fundamental in the analysis of Zexbrevin B, providing the necessary separation and sensitivity for its detection in various samples. cytivalifesciences.comsepscience.comresearchgate.netlibretexts.org These techniques are often coupled with mass spectrometry to provide definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary tool for the bioanalysis of this compound and its metabolites. wisdomlib.orgomicsonline.org This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting trace amounts of the compound in complex biological matrices like plasma, urine, and tissue extracts. wisdomlib.orgomicsonline.orgresearchgate.net The development of LC-MS/MS methods involves careful optimization of chromatographic conditions, such as the choice of column and mobile phase, to achieve efficient separation. wisdomlib.orgmdpi.com

For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with UPLC (Ultra-Performance Liquid Chromatography) is particularly valuable. admescope.com This approach allows for the accurate mass measurement of potential metabolites, facilitating the elucidation of their structures and metabolic pathways. admescope.comresearchgate.net The fragmentation patterns observed in the MS/MS spectra provide crucial information for identifying the biotransformations this compound undergoes in biological systems. researchgate.net

A generalized workflow for LC-MS/MS analysis of this compound would involve sample extraction, chromatographic separation, and mass spectrometric detection.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Chromatography System | UPLC/HPLC | High-resolution separation of this compound from matrix components. wellcomeopenresearch.orgresearchgate.net |

| Column | Reversed-phase C18 | Effective retention and separation of moderately polar compounds like sesquiterpene lactones. researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with formic acid | To ensure sharp peak shapes and efficient elution. mdpi.com |

| Mass Spectrometer | Triple Quadrupole or High-Resolution (e.g., Q-TOF, Orbitrap) | For sensitive quantification (Triple Quadrupole) or accurate mass measurement for metabolite ID (HRMS). mdpi.comadmescope.com |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar and semi-polar compounds like this compound. |

| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 | MRM for targeted quantification; Full Scan for untargeted metabolite profiling. wellcomeopenresearch.org |

This table represents typical parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization can be employed to convert it into a more volatile and thermally stable form. jfda-online.com This process involves a chemical reaction to modify the functional groups of the analyte. jfda-online.com

GC-MS offers high chromatographic resolution and, when coupled with mass spectrometry, provides detailed structural information based on the fragmentation patterns in the mass spectrum. mdpi.comnih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which generates reproducible mass spectra that can be compared against spectral libraries for compound identification. mdpi.com

Table 2: Potential GC-MS Derivatization and Analysis Strategy for this compound

| Step | Technique/Reagent | Rationale |

| Derivatization | Silylation (e.g., using BSTFA or MSTFA) | To increase volatility and thermal stability by converting polar hydroxyl groups to trimethylsilyl (B98337) ethers. jfda-online.com |

| GC Column | Non-polar capillary column (e.g., HP-5MS) | Provides good separation for a wide range of derivatized compounds. mdpi.com |

| Ionization | Electron Ionization (EI) at 70 eV | Produces characteristic and reproducible fragmentation patterns for structural elucidation. mdpi.comnih.gov |

| Detection | Mass Selective Detector (MSD) or Time-of-Flight (TOF) | For acquiring mass spectra for identification and quantification. nih.gov |

This table outlines a conceptual approach, as specific applications for this compound would require method development.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds like this compound. researchgate.netnih.gov The choice of detector is crucial and depends on the analyte's properties and the required sensitivity.

For this compound, which contains chromophores, a UV-Vis or Diode Array Detector (DAD) can be used for quantification. nih.govnih.gov A DAD offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak purity assessment and identification. nih.gov When higher sensitivity and specificity are needed, or for analytes lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be coupled with the HPLC system. researchgate.net An ELSD is a universal detector that is not dependent on the optical properties of the analyte. researchgate.net

Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.netnih.gov

Immunoassays and Bioanalytical Techniques for Detection in Complex Biological Matrices

Immunoassays are highly specific and sensitive bioanalytical techniques that utilize the binding affinity between an antibody and an antigen for the detection and quantification of substances. nih.gov For this compound, the development of a specific antibody would enable the creation of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for its rapid and high-throughput screening in biological samples. nih.gov These assays are particularly useful for detecting low concentrations of the analyte in complex matrices without extensive sample cleanup. omicsonline.orgnih.gov

While specific immunoassays for this compound are not widely reported in the literature, the principles of immunoassay development could be applied. This would involve synthesizing a this compound-protein conjugate to immunize animals and produce polyclonal or monoclonal antibodies that specifically recognize this compound. nih.gov

Bioanalytical techniques, in a broader sense, encompass a range of methods for the quantitative determination of drugs and their metabolites in biological fluids. wisdomlib.orgresearchgate.net These methods are crucial in pharmacokinetic studies and require rigorous validation to ensure their accuracy and reliability. researchgate.net

Advanced Sample Preparation Techniques for Enhanced Detection and Quantification

Effective sample preparation is a critical step in the analysis of this compound from complex matrices, as it aims to isolate the analyte of interest and remove interfering substances. ijpsjournal.comnih.gov The choice of technique depends on the nature of the sample and the subsequent analytical method.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. ijpsjournal.comnih.gov It is a classic method for sample cleanup.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the selective extraction and concentration of analytes from a liquid sample. ijpsjournal.comnih.gov It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. ijpsjournal.com This method can significantly reduce matrix effects in LC-MS/MS analysis. researchgate.net

Protein Precipitation (PP): For biological samples like plasma or serum, protein precipitation with an organic solvent (e.g., acetonitrile or methanol) is a simple and rapid way to remove proteins that can interfere with the analysis. researchgate.netijpsjournal.com

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. ijpsjournal.com | High recovery for certain analytes. | Can be labor-intensive and use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by selective elution. ijpsjournal.com | High selectivity, good concentration factor, potential for automation. nih.gov | Can be more expensive and require method development. |

| Protein Precipitation (PP) | Precipitation of proteins using a solvent or salt. ijpsjournal.com | Simple, fast, and inexpensive. | May not remove all interferences (e.g., phospholipids), leading to matrix effects. |

Recent advancements in sample preparation include the development of novel sorbents and microextraction techniques that offer higher selectivity and efficiency while minimizing solvent consumption. omicsonline.orgnih.gov

Microscopic and Advanced Imaging Techniques for Cellular Localization and Mechanism Studies

To understand the biological activity of this compound, it is crucial to determine its location within cells and how it affects cellular structures and processes. Advanced microscopic and imaging techniques are invaluable for these mechanism-of-action studies. chemrxiv.orgbiorxiv.org

Fluorescence microscopy, including confocal microscopy, can be used to visualize the subcellular localization of this compound. chemrxiv.orgfrontiersin.org This often requires labeling the compound with a fluorescent tag, although this can potentially alter its biological activity. An alternative is to use fluorescently labeled antibodies specific to this compound in immunocytochemistry.

Live-cell imaging techniques allow for the real-time observation of cellular responses to this compound treatment. biorxiv.orgabzena.com This can provide dynamic information on how the compound affects cellular processes such as cell morphology, proliferation, and apoptosis. biorxiv.orgbiorxiv.org For instance, the "Cell Painting" assay uses multiple fluorescent dyes to stain different cellular organelles and can provide a detailed morphological profile of a cell's response to a compound. biorxiv.org This high-content imaging approach can offer insights into the compound's mode of action. biorxiv.orgbiorxiv.org

Future Research Trajectories and Unanswered Questions for Zexbrevin B

Further Elucidation of Unexplored or Unconfirmed Molecular Mechanisms of Action

While the biological activities of sesquiterpene lactones are broadly studied, the specific molecular interactions of Zexbrevin B remain largely unconfirmed and require deeper investigation. Initial research from the 1980s suggested that a mixture containing this compound could stimulate the immune system, specifically by enhancing the phagocytic activity of granulocytes. google.com This process is crucial for the body's defense against invading pathogens and tumor cells. google.com However, the precise signaling pathways and molecular targets within the phagocytic cells that this compound modulates are not well understood. google.com

Future research should aim to:

Identify Direct Protein Targets: Utilize advanced proteomic techniques, such as affinity purification-mass spectrometry, to identify the direct binding partners of this compound within immune cells and other relevant cell types.

Clarify Signaling Pathway Modulation: Investigate the effect of this compound on key inflammatory and immune signaling pathways, such as NF-κB, MAP kinase, and JAK-STAT pathways. Understanding how this compound influences these cascades is critical to explaining its observed biological effects.

Investigate Receptor-Mediated vs. Intracellular Effects: Determine whether this compound acts on cell surface receptors or penetrates the cell membrane to interact with intracellular targets. The chemical properties of sesquiterpene lactones suggest potential for membrane permeability.

Many sesquiterpene lactones are known to exert their effects through mechanisms like alkylation of nucleophilic sites on proteins, but whether this is the primary mode of action for this compound and the identity of the specific proteins targeted remain open questions. researchgate.net

Development of Novel and Sustainable Synthetic Routes for this compound Production

The reliance on isolation from natural sources presents significant challenges for the large-scale production of this compound, hindering its further development. tjnpr.org These challenges include low yields, environmental impact from over-harvesting, and batch-to-batch variability. tjnpr.orgresearchgate.net Therefore, the development of efficient and sustainable chemical syntheses is a critical research priority.

The complex structure of this compound, featuring a bicyclo[6.2.1]undecane ring system, multiple stereocenters, and a reactive α-methylene-γ-lactone moiety, makes its total synthesis a formidable challenge. researchgate.net

Future synthetic chemistry efforts should focus on:

Novel Retrosynthetic Strategies: Designing innovative retrosynthetic disconnections that allow for a more convergent and efficient assembly of the core structure. Computer-aided synthesis planning tools could accelerate the discovery of novel pathways. synthiaonline.com

Stereoselective Methodologies: Developing and applying modern stereoselective reactions to control the compound's complex 3D architecture, avoiding costly and inefficient separation of isomers.

Sustainable Chemistry Principles: Incorporating principles of green chemistry, such as using renewable starting materials, minimizing protecting group manipulations, and employing catalytic rather than stoichiometric reagents to reduce waste and environmental impact. beilstein-journals.org Research into solid-phase synthesis or flow chemistry approaches could also enhance scalability and sustainability.

A successful total synthesis would not only provide a reliable supply of this compound for extensive biological testing but also open the door to creating structurally simplified analogs. rsc.orgnih.gov

Advanced Preclinical Model Development for Specific Disease Contexts and Translational Insights